5-Azaspiro[2.4]heptan-7-amine dihydrochloride
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Overview
Description
(S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amine group, which is then converted to the dihydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production of (S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.
Scientific Research Applications
(S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Azaspiro[2.4]heptan-7-ol hydrochloride
- Spiro[2.4]heptan-1-amine
Uniqueness
(S)-5-Azaspiro[24]heptan-7-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of the amine group This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C6H14Cl2N2 |
---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptan-7-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-8-4-6(5)1-2-6;;/h5,8H,1-4,7H2;2*1H |
InChI Key |
YJMPDZLZEKRKFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC2N.Cl.Cl |
Origin of Product |
United States |
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